molecular formula C23H21N7 B1191863 TTP607

TTP607

Cat. No.: B1191863
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It selectively binds to and inhibits Aurora kinases A, B, and C, serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular proliferation . By disrupting these processes, TTP607 induces mitotic arrest and apoptosis in tumor cells overexpressing Aurora kinases, which are commonly dysregulated in various cancers .

Preclinical studies highlight its broad-spectrum inhibitory profile, targeting all three Aurora kinase isoforms (A, B, C), distinguishing it from isoform-selective inhibitors . A Phase I clinical trial (NCT01099605) evaluated its safety, tolerability, and pharmacokinetics in patients with advanced refractory solid malignancies, establishing dose-limiting toxicities and pharmacokinetic parameters .

Properties

Molecular Formula

C23H21N7

Appearance

Solid powder

Synonyms

TTP607;  TTP-607;  TTP 607.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurora kinase inhibitors are classified based on isoform selectivity (pan-inhibitors vs. isoform-specific) and clinical development stages. Below is a comparative analysis of TTP607 with key analogues:

Table 1: Comparison of this compound with Select Aurora Kinase Inhibitors

Compound Target Specificity Clinical Stage Key Advantages Limitations Source
This compound Pan-inhibitor (A, B, C) Phase I Broad activity against all Aurora isoforms Limited clinical data; potential toxicity
VX-680 (Tozasertib) Pan-inhibitor (A, B) Phase II Proven efficacy in leukemia and solid tumors Cardiotoxicity observed in trials
Alisertib (MLN8237) Aurora A-selective Phase III High specificity reduces off-target effects Limited efficacy in Aurora B/C-dependent cancers
Danusertib (PHA-739358) Pan-inhibitor (A, B, C) Phase II Activity in prostate and breast cancers Hematologic toxicity
Barasertib (AZD1152) Aurora B-selective Phase II Efficacy in acute myeloid leukemia (AML) No activity against Aurora A/C

Mechanistic and Pharmacokinetic Differences

  • Isoform Selectivity: this compound and danusertib are pan-inhibitors, enabling suppression of both mitotic (Aurora A/B) and cytokinetic (Aurora B/C) processes . This contrasts with isoform-specific agents like alisertib (Aurora A) and barasertib (Aurora B), which may fail in tumors reliant on non-targeted isoforms. VX-680, while pan-inhibitory, primarily targets Aurora A/B and lacks activity against Aurora C .
  • Clinical Development: this compound remains in early-phase trials, whereas VX-680 and alisertib have advanced to Phase II/III for hematologic and solid tumors .
  • Safety Profiles :

    • Pan-inhibitors like this compound and danusertib are associated with myelosuppression and gastrointestinal toxicity due to their broad activity .
    • Alisertib’s Aurora A selectivity reduces hematologic toxicity but increases neuropathy risk .

Research Findings and Efficacy

  • VX-680 : Achieved partial responses in T315I-mutated chronic myeloid leukemia (CML) but was discontinued due to cardiac adverse events .
  • Alisertib : Phase II trials in peripheral T-cell lymphoma (PTCL) reported a 30% response rate, leading to its designation as an orphan drug .
  • Danusertib : Showed anti-tumor activity in androgen-resistant prostate cancer, with a 12% PSA response rate in Phase II trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.